molecular formula C5H3BrN4O B1384192 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 54738-73-7

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1384192
CAS RN: 54738-73-7
M. Wt: 215.01 g/mol
InChI Key: KAHCKNUEZSETEP-UHFFFAOYSA-N
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Description

“3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 54738-73-7. Its molecular formula is C5H3BrN4O and it has a molecular weight of 215.01 . It is typically stored in a dry room at normal temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been synthesized using scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: Brc1n[nH]c2N=CNC(=O)c12 . This indicates that the compound contains a bromine atom attached to a pyrazolo[3,4-d]pyrimidin-4-one ring.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activity

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been utilized in the synthesis of various biologically active compounds. For instance, its derivative, 3-bromoallopurinol ribonucleoside, demonstrated notable activity against Leishmania tropica within human macrophages in vitro, indicating its potential use in parasitic infection treatments (Cottam et al., 1984).

Anticancer and Anti-Inflammatory Applications

In the realm of anticancer research, derivatives of this compound have shown promising results. A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and demonstrated cytotoxic activity against certain cancer cell lines, indicating potential applications in cancer therapy (Rahmouni et al., 2016). Furthermore, some derivatives have been explored for their anti-inflammatory properties, with minimal ulcerogenic effects, offering a safer alternative to traditional anti-inflammatory drugs (El-Tombary, 2013).

Pharmaceutical Formulations

The compound has also been used in the design of pharmaceutical formulations. For example, a study focused on the creation of a water-soluble formulation of a pyrazolo[3,4-d]pyrimidine derivative for the treatment of cognitive disorders, demonstrating its potential application in neurodegenerative diseases (Verhoest et al., 2012).

Novel Heterocyclic Compounds Synthesis

Another significant application is in the synthesis of novel heterocyclic compounds. For example, various tricyclic and polyheterocyclic compounds incorporating the pyrazolo[3,4-d]pyrimidine skeleton have been synthesized, expanding the library of compounds available for pharmaceutical and chemical research (Davoodnia et al., 2008); (Abdel‐Latif et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with this compound include H302, H312, H315, H317, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for this compound were not found in the search results, related compounds have shown potential for further exploration due to their inhibitory activities against certain kinases . This suggests that “3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and similar compounds could be of interest in the development of new therapeutic agents.

properties

IUPAC Name

3-bromo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHCKNUEZSETEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20319383
Record name 3-Bromo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

CAS RN

54738-73-7
Record name 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
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Record name 54738-73-7
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Record name 3-Bromo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Citations

For This Compound
1
Citations
B Czako, Y Sun, T McAfoos, JB Cross… - Journal of medicinal …, 2021 - ACS Publications
Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-…
Number of citations: 12 pubs.acs.org

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